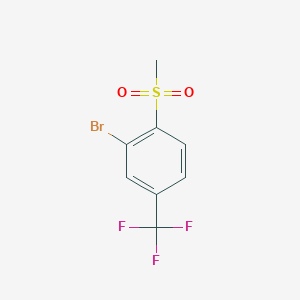

2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene

Descripción general

Descripción

2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene is an organo-bromine compound. It has a molecular weight of 319.1 . The IUPAC name for this compound is 2-bromo-1-(methylsulfonyl)-4-(trifluoromethoxy)benzene .

Synthesis Analysis

While specific synthesis methods for 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene were not found, it’s known that 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride may be used to synthesize related compounds .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrF3O3S/c1-16(13,14)7-3-2-5(4-6(7)9)15-8(10,11)12/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene serves as a crucial intermediate in various chemical syntheses, showcasing its versatility in organic chemistry. For instance, it has been utilized in unique sodium dithionite initiated coupling reactions, highlighting its role in the synthesis of complex molecules. This compound's structural characteristics, such as its crystal configuration, have been extensively analyzed, revealing the impact of substituents on its geometric parameters and how these influence the compound's reactivity and interactions in biological systems (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009; Gowda, Foro, & Fuess, 2007).

Organic Synthesis Applications

The compound is integral in the synthesis of aromatic molecules and has been employed in various reactions to produce ethyl esters of cis-4-(methanesulfonyl)-cis-5-arylprolines, demonstrating its utility in creating bioactive molecules with potential pharmaceutical applications. Its participation in vicarious nucleophilic substitutions and cascade rearrangement reactions further underscores its importance in synthesizing complex organic structures, offering a pathway to explore new chemical transformations (Petrov, Kalyazin, & Somov, 2021; Lemek, Groszek, & Cmoch, 2008).

Catalysis and Reaction Mechanisms

Moreover, 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene's involvement in catalytic processes and reaction mechanism studies exemplifies its role in advancing organic synthesis methodologies. Its application in one-pot synthesis reactions and as a reagent in electrophilic addition reactions illustrates its effectiveness in streamlining synthesis processes, thereby facilitating the efficient production of complex molecules (Kumar, Rudrawar, & Chakraborti, 2008; Luong et al., 2004).

Material Science and Advanced Chemistry

In material science and advanced chemistry, the compound plays a pivotal role in the development of new materials and chemicals, exemplified by its use in generating o-quinodimethanes and facilitating unusual transformation reactions. These applications not only underscore its utility in organic synthesis but also its potential in creating novel materials with unique properties (Shirakawa & Sano, 2014; Vasin, Korovin, Razin, & Somov, 2016).

Safety and Hazards

While specific safety data for 2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene was not found, it’s important to handle all chemical compounds with care. Users should avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and not eat, drink or smoke when using this product . Always wash hands after handling the product .

Propiedades

IUPAC Name |

2-bromo-1-methylsulfonyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2S/c1-15(13,14)7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNFBVZXUNPLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-methanesulfonyl-4-(trifluoromethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1376857.png)

![Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1376864.png)